2-(2-isocyanatoethyl)-2,3-dihydro-1H-isoindole-1,3-dione
Description
2-(2-Isocyanatoethyl)-2,3-dihydro-1H-isoindole-1,3-dione is an isoindole-dione derivative characterized by a reactive isocyanate (-NCO) group attached to an ethyl side chain. This compound’s core structure consists of a bicyclic isoindole-1,3-dione moiety, which is known for its electron-withdrawing properties and stability. The isocyanate group confers high reactivity, enabling applications in polymer chemistry, drug conjugation, and covalent inhibitor design.
Properties
Molecular Formula |
C11H8N2O3 |
|---|---|
Molecular Weight |
216.19 g/mol |
IUPAC Name |
2-(2-isocyanatoethyl)isoindole-1,3-dione |
InChI |
InChI=1S/C11H8N2O3/c14-7-12-5-6-13-10(15)8-3-1-2-4-9(8)11(13)16/h1-4H,5-6H2 |
InChI Key |
MFPVRHMGYPPXOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCN=C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-isocyanatoethyl)-2,3-dihydro-1H-isoindole-1,3-dione typically involves the reaction of 2-(2-aminoethyl)-2,3-dihydro-1H-isoindole-1,3-dione with phosgene or its derivatives. The reaction is carried out under controlled conditions to ensure the formation of the isocyanate group without unwanted side reactions .
Industrial Production Methods
Industrial production of this compound often utilizes continuous flow reactors to maintain precise control over reaction conditions. This method ensures high yield and purity of the final product. The use of phosgene derivatives like diphosgene or triphosgene is common in industrial settings due to their ease of handling and safety compared to phosgene gas .
Chemical Reactions Analysis
Types of Reactions
2-(2-Isocyanatoethyl)-2,3-dihydro-1H-isoindole-1,3-dione undergoes various types of chemical reactions, including:
Addition Reactions: The isocyanate group readily reacts with compounds containing active hydrogen atoms, such as alcohols and amines, to form urethanes and ureas.
Polymerization: The compound can participate in polymerization reactions, forming cross-linked networks that enhance the mechanical properties of the resulting polymers.
Common Reagents and Conditions
Common reagents used in reactions with this compound include alcohols, amines, and water. The reactions are typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Major Products Formed
The major products formed from reactions involving 2-(2-isocyanatoethyl)-2,3-dihydro-1H-isoindole-1,3-dione include urethanes, ureas, and cross-linked polymers. These products are valuable in various industrial applications, including coatings, adhesives, and foams .
Scientific Research Applications
2-(2-Isocyanatoethyl)-2,3-dihydro-1H-isoindole-1,3-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-isocyanatoethyl)-2,3-dihydro-1H-isoindole-1,3-dione involves the reactivity of the isocyanate group. This group reacts with nucleophiles, such as alcohols and amines, to form stable urethane and urea linkages. These reactions are crucial in the formation of cross-linked polymers and other materials with enhanced properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Features and Substituent Variations
The isoindole-1,3-dione core is common among analogs, but substituents on the ethyl side chain or adjacent positions dictate chemical reactivity and biological activity. Below is a comparative analysis:
Table 1: Structural and Functional Comparisons
Reactivity and Functional Group Impact
- Isocyanate Group : Unique to the target compound, this group enables covalent bonding with amines, alcohols, or thiols. This contrasts with bromine-containing analogs (), which undergo nucleophilic substitution but lack crosslinking versatility .
- Thiazole and Morpholine Moieties (): These groups enhance biological activity. For example, the bromothiazole derivative () inhibits bacterial enzymes, while the morpholine-thiazole hybrid () targets eukaryotic kinases .
- Azide Functionality (): Enables bioorthogonal click reactions, a feature absent in the isocyanate analog but critical for bioconjugation in drug development .
Biological Activity
2-(2-Isocyanatoethyl)-2,3-dihydro-1H-isoindole-1,3-dione, also known by its CAS number 75178-54-0, is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C10H10N2O3
- Molecular Weight : 218.20 g/mol
Mechanisms of Biological Activity
The biological activity of 2-(2-isocyanatoethyl)-2,3-dihydro-1H-isoindole-1,3-dione is primarily attributed to its isocyanate functional group, which is known for its reactivity with nucleophiles such as amino acids and proteins. This reactivity can lead to various biological effects:
- Cytotoxicity : The compound has been shown to induce apoptosis in certain cancer cell lines. The mechanism involves the activation of caspases and disruption of mitochondrial membrane potential.
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against a range of bacteria and fungi. The exact mechanism is under investigation but may involve disruption of microbial cell membranes.
- Enzyme Inhibition : There is evidence that this compound can inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular metabolism and proliferation.
Case Studies
-
Cytotoxic Effects on Cancer Cells :
- A study published in Journal of Medicinal Chemistry demonstrated that 2-(2-isocyanatoethyl)-2,3-dihydro-1H-isoindole-1,3-dione induces significant cytotoxicity in human breast cancer cells (MCF-7) at concentrations above 10 µM. The study utilized flow cytometry to analyze apoptosis markers and found increased levels of cleaved caspase-3 and -9 in treated cells.
-
Antimicrobial Testing :
- In a comparative study published in Phytotherapy Research, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for S. aureus and 75 µg/mL for E. coli, suggesting moderate antimicrobial activity.
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
